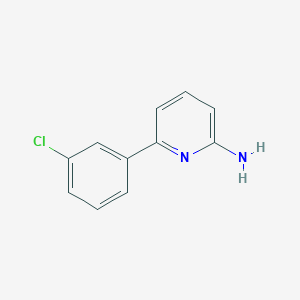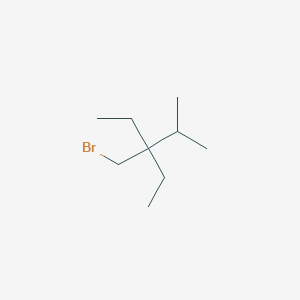
3-(Bromomethyl)-3-ethyl-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-ethyl-2-methylpentane: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a branched alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyl-2-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-2-methylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-3-ethyl-2-methylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-3-ethyl-2-methylpentane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce functional groups into drug candidates, enhancing their biological activity and pharmacokinetic properties.
Industry: The compound is utilized in the production of polymers and resins, where it acts as a cross-linking agent or a precursor to other functionalized monomers.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-ethyl-2-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes, leading to the formation of new chemical bonds. The bromomethyl group serves as a leaving group, making the compound highly reactive towards nucleophiles and bases.
Comparison with Similar Compounds
3-(Chloromethyl)-3-ethyl-2-methylpentane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.
3-(Iodomethyl)-3-ethyl-2-methylpentane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
3-(Hydroxymethyl)-3-ethyl-2-methylpentane: Contains a hydroxyl group instead of a halogen, leading to different reactivity and applications.
Uniqueness: 3-(Bromomethyl)-3-ethyl-2-methylpentane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, suitable for a wide range of chemical transformations.
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C9H19Br/c1-5-9(6-2,7-10)8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
CHEIMSSNZCUQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
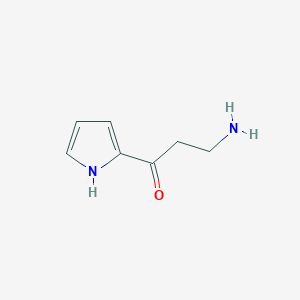
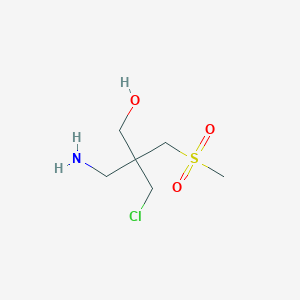
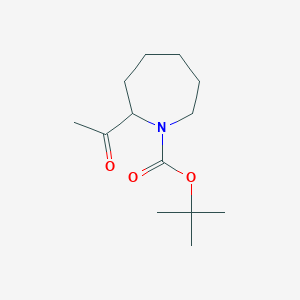
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)

![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)
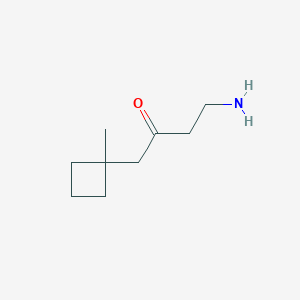
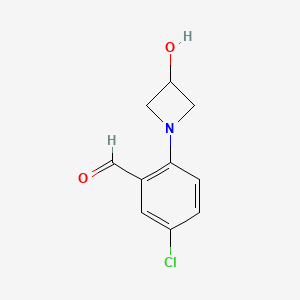
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
